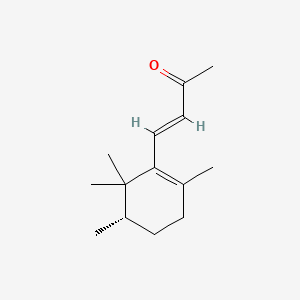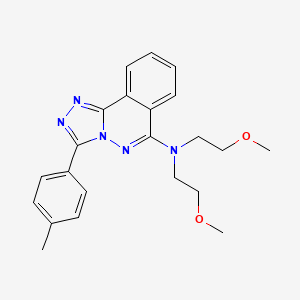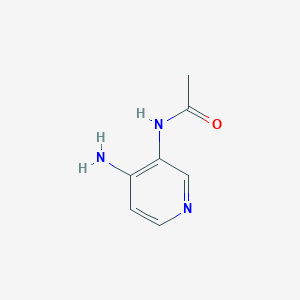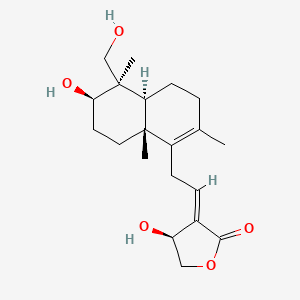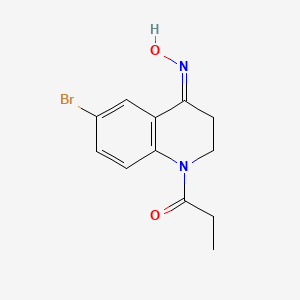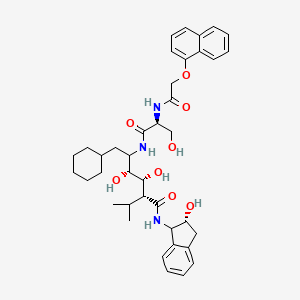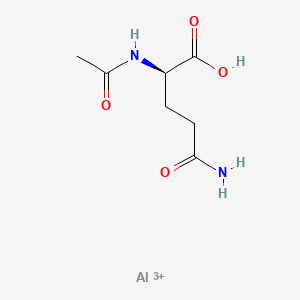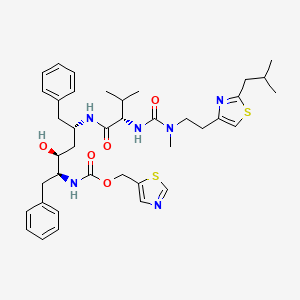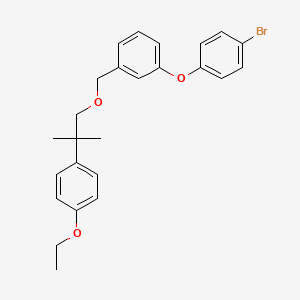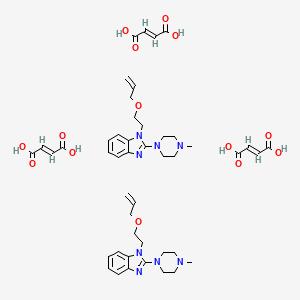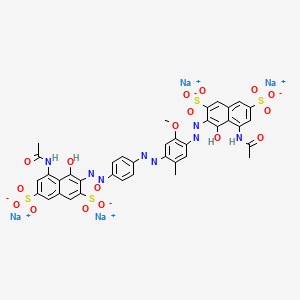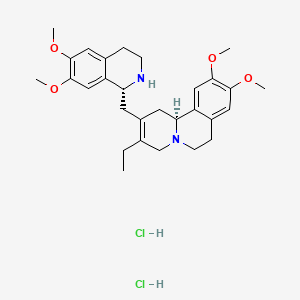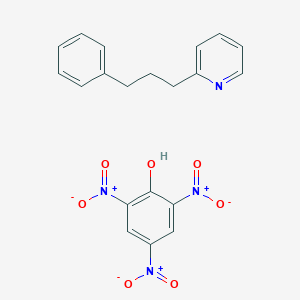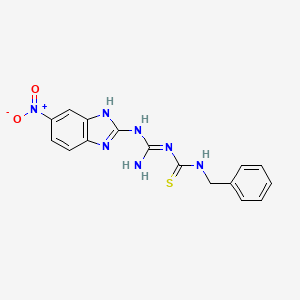
3-Deoxy 3-chloroabiraterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy 3-chloroabiraterone involves several steps, starting from abiraterone acetate. The process typically includes chlorination reactions under controlled conditions to introduce the chlorine atom at the desired position on the steroid backbone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and quantification of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Deoxy 3-chloroabiraterone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the steroid backbone, potentially altering its biological activity.
Reduction: Reduction reactions can be used to remove specific functional groups or modify the compound’s structure.
Substitution: Chlorine atoms can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus pentachloride
Major Products:
Scientific Research Applications
3-Deoxy 3-chloroabiraterone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Deoxy 3-chloroabiraterone involves the inhibition of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17). This enzyme is crucial in the biosynthesis of androgens, which are hormones that play a significant role in the development and progression of prostate cancer. By inhibiting CYP17, this compound reduces the production of androgens, thereby slowing the growth of androgen-dependent cancer cells .
Comparison with Similar Compounds
Abiraterone: The parent compound, used in the treatment of metastatic castration-resistant prostate cancer.
3-Keto Abiraterone: A derivative with a ketone group at the 3-position.
3-Deoxy-3-Acetyl Abiraterone-3-Ene: Another derivative with an acetyl group at the 3-position
Uniqueness: 3-Deoxy 3-chloroabiraterone is unique due to the presence of a chlorine atom at the 3-position, which can significantly alter its biological activity and pharmacokinetic properties compared to its parent compound and other derivatives .
Properties
CAS No. |
2484719-16-4 |
|---|---|
Molecular Formula |
C24H30ClN |
Molecular Weight |
368.0 g/mol |
IUPAC Name |
3-[(3S,8R,9S,10R,13S,14S)-3-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine |
InChI |
InChI=1S/C24H30ClN/c1-23-11-9-18(25)14-17(23)5-6-19-21-8-7-20(16-4-3-13-26-15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22H,6,8-12,14H2,1-2H3/t18-,19-,21-,22-,23-,24+/m0/s1 |
InChI Key |
AABSRCWNTZDUBK-VJLLXTKPSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)Cl |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


